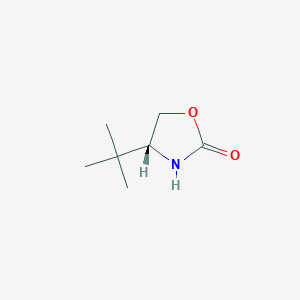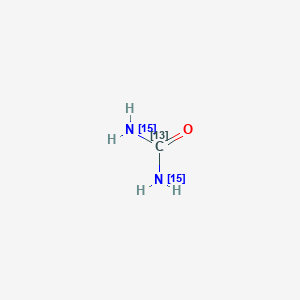![molecular formula C10H10N2O4S B131079 2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid CAS No. 149587-39-3](/img/structure/B131079.png)
2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid (DPTP) is a heterocyclic compound that has been synthesized and studied for its potential application in scientific research. It is a derivative of the pyrazine family and has shown promising results in various studies due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid is not fully understood, but it is believed to act on the GABAergic and glutamatergic systems in the brain. It has been shown to modulate the activity of these neurotransmitters, which may contribute to its neuroprotective and anxiolytic effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid has a variety of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a key role in neuroplasticity and neuronal survival. 2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid has also been shown to decrease oxidative stress and inflammation, both of which are implicated in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid in lab experiments is its unique chemical structure, which allows for targeted manipulation of specific neurotransmitter systems. However, one limitation is that the mechanism of action is not fully understood and more research is needed to fully elucidate its effects.
Direcciones Futuras
There are several potential future directions for research on 2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an antidepressant and anxiolytic. Additionally, more research is needed to fully understand the mechanism of action and biochemical effects of 2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid.
Métodos De Síntesis
The synthesis of 2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid involves the reaction between 2-methyl-3-propyl-4,5-dihydrothiophene and 2,3,6,7-tetrahydro-1H,5H-pyrazino[1,2-a]pyrazine-1,4-dione. The reaction is carried out in the presence of a catalyst and yields 2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid as a white crystalline solid.
Aplicaciones Científicas De Investigación
2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid has been studied for its potential application in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid has also been studied for its potential use as an antidepressant and anxiolytic.
Propiedades
Número CAS |
149587-39-3 |
|---|---|
Nombre del producto |
2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid |
Fórmula molecular |
C10H10N2O4S |
Peso molecular |
254.26 g/mol |
Nombre IUPAC |
2,3-dioxo-7-propyl-1,4-dihydrothieno[2,3-b]pyrazine-6-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4S/c1-2-3-4-5-9(17-6(4)10(15)16)12-8(14)7(13)11-5/h2-3H2,1H3,(H,11,13)(H,12,14)(H,15,16) |
Clave InChI |
MJBXLTIRYZSOTB-UHFFFAOYSA-N |
SMILES |
CCCC1=C(SC2=C1NC(=O)C(=O)N2)C(=O)O |
SMILES canónico |
CCCC1=C(SC2=C1NC(=O)C(=O)N2)C(=O)O |
Sinónimos |
Thieno[2,3-b]pyrazine-6-carboxylic acid, 1,2,3,4-tetrahydro-2,3-dioxo-7-propyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Ethanehydrazonoylchloride, 2-[(2-chlorophenyl)amino]-2-oxo-N-phenyl-](/img/structure/B131028.png)


![6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B131038.png)
![5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B131039.png)
![2-[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B131041.png)